molecular formula C11H9NO3S B14692198 1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide CAS No. 31846-49-8

1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide

Katalognummer: B14692198
CAS-Nummer: 31846-49-8
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: PCUVRILJYXQWBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide is a chemical compound that belongs to the class of benzothiazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Starting from ortho-aminothiophenol derivatives and propargyl halides under basic conditions.

    Oxidation Reactions: Using oxidizing agents like hydrogen peroxide or peracids to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation to form sulfone derivatives.

    Reduction: Reduction to form thiol or thioether derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzothiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or thioether derivatives.

    Substitution: Substituted benzothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide: Lacks the propynyl group.

    1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Contains a methyl group instead of a propynyl group.

Uniqueness

1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide is unique due to the presence of the propynyl group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

31846-49-8

Molekularformel

C11H9NO3S

Molekulargewicht

235.26 g/mol

IUPAC-Name

2,2-dioxo-3-prop-2-ynyl-1H-2λ6,3-benzothiazin-4-one

InChI

InChI=1S/C11H9NO3S/c1-2-7-12-11(13)10-6-4-3-5-9(10)8-16(12,14)15/h1,3-6H,7-8H2

InChI-Schlüssel

PCUVRILJYXQWBX-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1C(=O)C2=CC=CC=C2CS1(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.